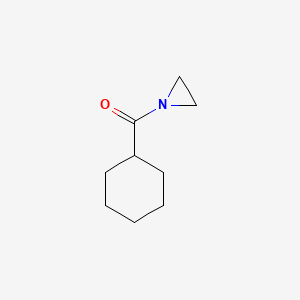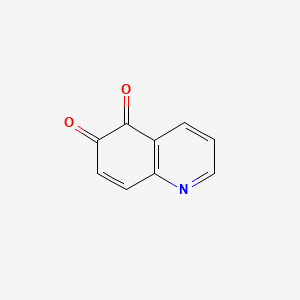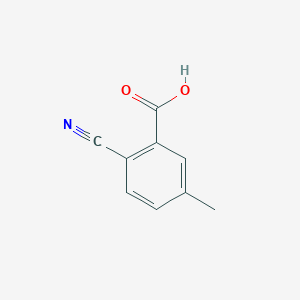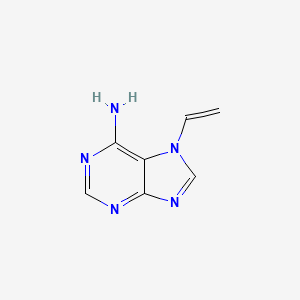
(2,5-Dimethyloxazol-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethyloxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyloxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2,5-dimethyloxazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethyloxazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
(2,5-Dimethyloxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2,5-Dimethyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
(2,4-Dimethyloxazol-5-yl)methanamine hydrochloride: Similar structure but different substitution pattern on the oxazole ring.
4-(4-Methylthiazol-5-yl)phenyl)methanamine: Contains a thiazole ring instead of an oxazole ring.
Uniqueness: (2,5-Dimethyloxazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(2,5-dimethyl-1,3-oxazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-4-6(3-7)8-5(2)9-4;/h3,7H2,1-2H3;1H |
InChI Key |
RPJCLBJMDQSYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)




![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)






